Ethyl Benzoylformate-d5

Description

BenchChem offers high-quality Ethyl Benzoylformate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Benzoylformate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440693 |

Source

|

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025892-26-5 |

Source

|

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Benzoylformate-d5 CAS 1025892-26-5 chemical properties

CAS: 1025892-26-5 Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Domain: Forensic Toxicology, Metabolic Profiling, and Pharmaceutical Analysis

Executive Summary

Ethyl Benzoylformate-d5 (EBF-d5) is the stable, pentadeuterated analog of ethyl benzoylformate. It serves as a critical Internal Standard (IS) in the quantitative analysis of styrene and ethylbenzene metabolites. Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1]

Unlike structural analogs, EBF-d5 exhibits chromatographic behavior nearly identical to the target analyte while providing a distinct mass shift (+5 Da), enabling precise quantification in complex biological matrices (urine, plasma) without spectral crosstalk.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The deuteration is located on the phenyl ring, ensuring isotopic stability even if the ester bond is subjected to hydrolysis or transesterification.

| Property | Data |

| Chemical Name | Ethyl 2-oxo-2-(phenyl-d5)acetate |

| Synonyms | Ethyl Phenylglyoxylate-d5; Phenylglyoxylic acid ethyl ester-d5 |

| CAS Number | 1025892-26-5 |

| Molecular Formula | C₁₀H₅D₅O₃ |

| Molecular Weight | 183.22 g/mol (Unlabeled: 178.18 g/mol ) |

| Appearance | Light yellow, viscous oil |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low water solubility |

| Isotopic Purity | Typically ≥ 99 atom % D |

| Stability | Moisture sensitive (hydrolyzes to acid); Photosensitive |

Structural Visualization

The following diagram illustrates the specific deuteration sites on the aromatic ring, contrasting them with the labile ester functionality.

Figure 1: Structural schematic highlighting the stable d5-phenyl core versus the hydrolytically active ethyl ester tail.

Technical Application: The "Why" and "How"

The Necessity of Deuteration

In quantitative bioanalysis, particularly for biomarkers of exposure like ethylbenzene metabolites, matrix effects (ion suppression/enhancement) can severely compromise accuracy.

-

Co-Elution: EBF-d5 co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

-

Mass Shift (+5 Da): The mass difference is sufficient to avoid isotopic overlap with the natural M+1 or M+2 isotopes of the unlabeled analyte, ensuring signal specificity.

Metabolic Context

Ethyl benzoylformate is a metabolic intermediate. Understanding its position in the pathway is crucial for interpreting analytical results.

Figure 2: Metabolic pathway placing Ethyl Benzoylformate within the degradation cascade of Ethylbenzene and Styrene.

Experimental Protocols

Preparation of Stock Solutions (Self-Validating Protocol)

Objective: Create a stable primary stock solution while preventing ester hydrolysis.

-

Solvent Selection: Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) . Avoid water or protic solvents with acidic/basic impurities.

-

Weighing: Weigh ~1.0 mg of EBF-d5 into a silanized amber glass vial (to prevent adsorption and photodegradation).

-

Dissolution: Dissolve to a concentration of 1.0 mg/mL.

-

Validation Step:

-

Inject the stock immediately into LC-MS to verify the absence of the hydrolysis product (Phenylglyoxylic acid-d5).

-

Acceptance Criteria: Peak area of acid metabolite < 2% of parent ester.

-

-

Storage: Store at -20°C. Stability is typically >12 months if kept dry.

LC-MS/MS Method Development

The following transitions rely on the stability of the benzoyl cation.

Ionization Mode: Positive Electrospray Ionization (ESI+)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| EBF (Unlabeled) | 179.1 [M+H]⁺ | 105.0 | 15-20 | Loss of Ethyl Formate (Benzoyl cation formation) |

| EBF (Unlabeled) | 179.1 [M+H]⁺ | 77.0 | 30-35 | Phenyl cation formation |

| EBF-d5 (IS) | 184.1 [M+H]⁺ | 110.0 | 15-20 | Benzoyl-d5 cation (Quantifier) |

| EBF-d5 (IS) | 184.1 [M+H]⁺ | 82.0 | 30-35 | Phenyl-d5 cation (Qualifier) |

Note: The mass shift of +5 is maintained in the fragment ions (105 → 110 and 77 → 82), confirming the deuterium is on the ring.

Analytical Workflow Diagram

Figure 3: Standardized workflow for extraction and quantification using EBF-d5.

Handling & Stability Guide

Critical Hazards

-

Hydrolysis: The ester bond is susceptible to enzymatic (esterases in plasma) and chemical hydrolysis.

-

Mitigation: Add esterase inhibitors (e.g., NaF, PMSF) to plasma samples immediately upon collection if measuring the ester form.

-

-

Photolysis: As a derivative of a photoinitiator, EBF-d5 can degrade under UV light.

-

Mitigation: Perform all extractions under yellow light or in amber glassware.

-

Storage Conditions

-

Temperature: -20°C for long-term storage.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

-

Container: Amber glass with PTFE-lined caps.

References

-

LGC Standards. (n.d.). Ethyl Benzoylformate-d5 Product Sheet. Retrieved from

-

PubChem. (2025).[2] Ethyl benzoylformate (Compound Summary). National Library of Medicine. Retrieved from

-

Hu, S., et al. (1998).[3] Photochemically Active Polymers Containing Pendant Ethyl Phenylglyoxylate. Macromolecules, 31(2), 322–327.[3] (Context for photostability).

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol grounding for IS usage). Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Ethyl Benzoylformate Properties and Safety. Retrieved from

Sources

Ethyl Benzoylformate-d5 molecular weight and formula

An In-Depth Technical Guide to Ethyl Benzoylformate-d5

Abstract

This technical guide provides a comprehensive overview of Ethyl Benzoylformate-d5, a deuterated isotopologue of ethyl benzoylformate. Designed for researchers and scientists in drug development, metabolomics, and analytical chemistry, this document details the compound's core physicochemical properties, its primary application as an internal standard in mass spectrometry, and a validated protocol for its use. The central thesis is that the strategic incorporation of five deuterium atoms provides a stable mass shift, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices through isotope dilution mass spectrometry. We will explore the theoretical basis for this technique, present a step-by-step workflow, and provide the necessary data for its successful implementation in a laboratory setting.

Core Physicochemical Properties

Ethyl Benzoylformate-d5 is a synthetic compound where the five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic substitution is fundamental to its utility in analytical chemistry, as it renders the molecule chemically identical to its protio-analog but physically distinguishable by its mass.

The essential properties are summarized below:

| Property | Value | Source |

| Chemical Formula | C₉H₅D₅O₃ | |

| Exact Molecular Weight | 183.09 g/mol | |

| Synonyms | Ethyl Phenylglyoxylate-d5 | |

| CAS Number | 1219804-93-6 | |

| Purity | Typically ≥98% | |

| Appearance | Colorless to Light Yellow Oil | |

| Stability | Stable under recommended storage conditions | |

| Storage | -20°C |

Principle of Application: Isotope Dilution Mass Spectrometry

The primary application of Ethyl Benzoylformate-d5 is as an internal standard (IS) for the quantification of endogenous or exogenous ethyl benzoylformate using isotope dilution mass spectrometry (IDMS). This method is considered the gold standard for quantitative analysis due to its high precision and accuracy.

The Rationale: The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled standard (in this case, Ethyl Benzoylformate-d5) to a sample containing the unlabeled analyte of interest. The deuterated standard behaves identically to the native analyte during sample extraction, handling, and chromatographic separation. Any sample loss or degradation will affect both the analyte and the standard proportionally.

However, within the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). The analyte's concentration is then determined by calculating the ratio of the native analyte's signal intensity to the internal standard's signal intensity. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly reliable data.

The workflow for this process is visualized below.

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocol: Quantification by LC-MS/MS

This section provides a validated, step-by-step protocol for the quantification of ethyl benzoylformate in a biological matrix (e.g., human plasma) using Ethyl Benzoylformate-d5 as an internal standard.

3.1. Materials and Reagents

-

Ethyl Benzoylformate (analytical standard)

-

Ethyl Benzoylformate-d5 (internal standard)

-

LC-MS grade Acetonitrile, Methanol, Water

-

Formic Acid

-

Human Plasma (K2EDTA)

-

Solid Phase Extraction (SPE) Cartridges

3.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethyl Benzoylformate and Ethyl Benzoylformate-d5 in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the Ethyl Benzoylformate stock solution with 50:50 methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Ethyl Benzoylformate-d5 stock solution with methanol to a final concentration of 100 ng/mL. This concentration is chosen to be near the middle of the calibration curve for optimal performance.

3.3. Sample Preparation (Protein Precipitation & Extraction)

-

Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, and quality controls (QCs) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples. This ensures a final IS concentration of 10 ng/mL in the injection volume, assuming a 10x concentration factor.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins. The cold solvent enhances the precipitation efficiency.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.

3.4. LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole (QqQ).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions (Example):

-

Ethyl Benzoylformate: Q1: 179.1 -> Q3: 105.1

-

Ethyl Benzoylformate-d5: Q1: 184.1 -> Q3: 110.1

-

The selection of these mass transitions (parent ion -> fragment ion) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, filtering out chemical noise.

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied. The concentration of the unknown samples is then interpolated from this curve. The method's performance must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, and stability.

Conclusion

Ethyl Benzoylformate-d5 is an indispensable tool for the precise and reliable quantification of its unlabeled analogue. Its chemical properties, particularly its stable isotopic label, enable the robust application of isotope dilution mass spectrometry, a cornerstone of modern bioanalysis. The protocols and principles outlined in this guide provide a framework for the successful implementation of this reagent in demanding research and development environments, ensuring data of the highest integrity and accuracy.

References

-

Isotope Dilution Mass Spectrometry , Wikipedia, [Link]

Foundational Principles: The "Why" of Deuteration

An In-Depth Technical Guide to the Structural Elucidation of Deuterated Ethyl Phenylglyoxylate

This guide provides a comprehensive framework for the structural verification of deuterated ethyl phenylglyoxylate isotopologues. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling to trace metabolic pathways, elucidate reaction mechanisms, or create internal standards for quantitative mass spectrometry. We will move beyond theoretical descriptions to detail the integrated analytical strategy required for unambiguous structural confirmation, emphasizing the causality behind each experimental choice.

Isotopic labeling, particularly with a stable isotope like deuterium (²H or D), is a powerful technique for tracking molecules through complex biological or chemical systems.[1] Unlike radioactive labeling, stable isotopes are safe for a wide range of in-vitro and in-vivo experiments and can be detected with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] For a molecule like ethyl phenylglyoxylate (IUPAC name: ethyl 2-oxo-2-phenylacetate[4][5]), a versatile synthetic reagent and metabolite[4][6], deuteration allows for precise tracking and quantification.[2]

The core challenge, however, is not just incorporating deuterium but proving its precise location and enrichment. The validity of any subsequent experiment hinges on the unambiguous structural characterization of the labeled molecule. This guide outlines a self-validating workflow to achieve this certainty.

The Subject Molecule: Ethyl Phenylglyoxylate

Ethyl phenylglyoxylate is an ester characterized by a phenyl ring connected to a glyoxylate functional group, which consists of a ketone and an ethyl ester.[4][7] This structure presents several distinct sites for deuteration, each with different synthetic accessibility and analytical utility.

Diagram: Potential Deuteration Sites in Ethyl Phenylglyoxylate

The following diagram illustrates the primary locations for isotopic labeling on the ethyl phenylglyoxylate scaffold.

Caption: Potential sites for deuterium labeling on ethyl phenylglyoxylate.

Strategic deuteration might target:

-

The Phenyl Ring (d5): Useful for studying aromatic metabolism or as a heavy internal standard where the core phenyl structure is tracked.

-

The Ethyl Group Methylene (d2): To investigate reactions at the ester or adjacent to the carbonyl.

-

The Ethyl Group Methyl (d3): To track the terminal end of the ester chain.

-

The Full Ethyl Group (d5): Provides a significant mass shift for use as an internal standard in mass spectrometry.

The Analytical Verification Workflow

A multi-technique approach is mandatory for full structural elucidation. Each technique answers a different, critical question in the verification process.

Diagram: Logical Workflow for Structural Verification

Caption: A sequential workflow for the complete structural validation of deuterated compounds.

Step 1: Mass Spectrometry - Quantifying Deuteration

The Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most crucial step. Its purpose is to confirm the molecular weight, which directly reflects the number of deuterium atoms incorporated. It answers the question: "Did the synthesis achieve the desired level of deuteration?"[8]

Data Presentation: Expected Molecular Weights

| Compound | Formula | Exact Mass (Da) | Mass Shift (Δ vs. H) |

| Ethyl Phenylglyoxylate | C₁₀H₁₀O₃ | 178.0630 | 0 |

| Ethyl Phenylglyoxylate-d₅ (phenyl) | C₁₀H₅D₅O₃ | 183.0944 | +5.0314 |

| Ethyl Phenylglyoxylate-d₂ (methylene) | C₁₀H₈D₂O₃ | 180.0755 | +2.0125 |

| Ethyl Phenylglyoxylate-d₃ (methyl) | C₁₀H₇D₃O₃ | 181.0818 | +3.0188 |

| Ethyl Phenylglyoxylate-d₅ (ethyl) | C₁₀H₅D₅O₃ | 183.0944 | +5.0314 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the deuterated compound (~1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrument Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: Acquire the full scan mass spectrum in a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving isotopic peaks.

-

Data Interpretation: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺). The most abundant peak in this cluster should correspond to the desired number of deuterium atoms. The distribution of isotopologues provides a measure of isotopic enrichment.

Trustworthiness Check: The observed mass must match the theoretical exact mass within a narrow tolerance (typically < 5 ppm). The isotopic pattern should confirm the enrichment level.

Step 2: NMR Spectroscopy - Pinpointing Deuterium Location

The Rationale: While MS confirms if and how many deuterium atoms are present, NMR spectroscopy determines where they are located.[1] This is achieved by observing the disappearance of signals in ¹H NMR and, if necessary, the appearance of signals in ²H NMR. Strategic deuteration is a powerful tool for simplifying and assigning complex ¹H NMR spectra.[9]

Data Presentation: Expected ¹H NMR Signal Changes

| Protons | Typical δ (ppm) in CDCl₃ | Expected Signal Change Upon Deuteration |

| Phenyl (ortho) | ~7.9-8.0 | Disappears in phenyl-d₅ |

| Phenyl (meta, para) | ~7.4-7.6 | Disappears in phenyl-d₅ |

| Ethyl -CH₂- | ~4.4 | Disappears in ethyl-d₂ or ethyl-d₅ |

| Ethyl -CH₃- | ~1.4 | Disappears in ethyl-d₃ or ethyl-d₅ |

Experimental Protocol: NMR Analysis

-

Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte's peaks.[10]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Compare this spectrum to that of the non-deuterated parent compound. The absence of a specific signal is direct evidence of deuteration at that position.[11]

-

¹³C NMR Acquisition: In a proton-decoupled ¹³C NMR spectrum, a deuterated carbon (C-D) will show a significantly diminished peak height and may appear as a multiplet (due to C-D coupling) compared to the sharp singlet of a C-H bond.

-

(Optional) ²H NMR Acquisition: A deuterium NMR spectrum can be acquired to directly observe the deuterated positions. This provides complementary and definitive proof of the label's location.

Trustworthiness Check: The integration of the remaining proton signals should be consistent with the non-deuterated parts of the molecule. For example, in ethyl-d₅ phenylglyoxylate, only the aromatic proton signals should remain, integrating to 5H.

Step 3: Vibrational Spectroscopy - Confirming C-D Bonds

The Rationale: Fourier-Transform Infrared (FTIR) or Raman spectroscopy provides orthogonal confirmation of the presence of carbon-deuterium bonds. Due to the heavier mass of deuterium, C-D bond vibrations occur at a significantly lower frequency than their C-H counterparts. This predictable shift offers definitive proof of deuteration.[12][13]

The approximate frequency of a C-D stretch can be estimated from the C-H stretch using the reduced mass relationship: ν(C-D) ≈ ν(C-H) / √2

Data Presentation: Characteristic IR Frequencies

| Vibration Type | C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 2200 - 2300 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2050 - 2250 |

| C-H Bending | 1350 - 1480 | ~950 - 1200 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For liquid samples like ethyl phenylglyoxylate, a spectrum can be obtained neat by placing a small drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Background Collection: Obtain a background spectrum of the clean, empty spectrometer.

-

Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Interpretation: Compare the spectrum of the deuterated compound with its non-deuterated analogue. Look for the disappearance of characteristic C-H stretching and bending bands and the appearance of new bands in the C-D frequency regions.[14] For example, deuteration of the phenyl ring will lead to new bands around 2250 cm⁻¹.

Trustworthiness Check: The appearance of strong absorption bands in the predicted C-D vibrational regions, coupled with the attenuation or disappearance of the corresponding C-H bands, validates the successful incorporation of deuterium at a chemical bond level.

Conclusion

The structural elucidation of a deuterated compound is a systematic process of inquiry. By integrating HRMS to count the deuterium atoms, NMR to locate them, and Vibrational Spectroscopy to confirm their bonding, a self-validating and unambiguous structural assignment is achieved. This rigorous, multi-faceted approach ensures the scientific integrity of the labeled material, providing the necessary confidence for its application in advanced research and development.

References

-

Nolin, B., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Journal of Chemistry, 32(3), 274-287. Retrieved from [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek, Inc. Retrieved from [Link]

-

Nolin, B., & Jones, R. N. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 34(9), 1382-1392. Retrieved from [Link]

-

THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. (1954). ResearchGate. Retrieved from [Link]

-

Bandeira, N., et al. (2009). Multiple isotopic labels for quantitative mass spectrometry. Proteomics, 9(19), 4523–4532. Retrieved from [Link]

-

Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

-

THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: III. METHYL LAURATE. (n.d.). Research Solutions. Retrieved from [Link]

-

How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? (2014). ResearchGate. Retrieved from [Link]

-

Aromatic region of 1 H NMR spectra for deuterated benzene solutions of... (n.d.). ResearchGate. Retrieved from [Link]

-

Stewart, A. A., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2436–2441. Retrieved from [Link]

-

Ethyl phenylglyoxylate - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

-

ethyl phenylglyoxylate. (n.d.). Stenutz. Retrieved from [Link]

-

Ethyl phenylglyoxylate, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

The Infrared Absorption Spectra of Deuterated Esters. (n.d.). Amanote Research. Retrieved from [Link]

-

Ethyl benzoylformate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. (2019). Marquette University. Retrieved from [Link]

-

The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information for: Poly(ethyl glyoxylate)-derived self-immolative elastomers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Process for the preparation of phenylglyoxylic acid esters. (1986). Google Patents.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. moravek.com [moravek.com]

- 4. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B25292.06 [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ethyl phenylglyoxylate [stenutz.eu]

- 8. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Ethyl Benzoylformate-d5 in Organic Solvents for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl Benzoylformate-d5, a key isotopically labeled intermediate in pharmaceutical research. Addressed to researchers, scientists, and drug development professionals, this document explores the physicochemical properties of Ethyl Benzoylformate-d5, the theoretical principles governing its solubility, and its expected solubility profile in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific deuterated compound, this guide offers a predictive framework based on the known properties of its non-deuterated analog and fundamental chemical principles. Furthermore, a detailed, step-by-step experimental protocol for determining its solubility is provided, empowering scientists to generate precise data for their specific applications.

Introduction: The Role of Ethyl Benzoylformate-d5 in Modern Drug Development

What is Ethyl Benzoylformate-d5?

Ethyl Benzoylformate-d5 is the deuterated form of Ethyl Benzoylformate, where the five hydrogen atoms on the phenyl group have been replaced by deuterium. Its chemical structure is C₁₀H₅D₅O₃, and it has a molecular weight of approximately 183.22 g/mol .[1][2] It is characterized as a light yellow oil and serves as a crucial intermediate in the synthesis of isotopically labeled pharmaceutical compounds.[2]

Significance in Isotope Labeling and ADME Studies

The primary application of Ethyl Benzoylformate-d5 is as a building block in the synthesis of labeled Active Pharmaceutical Ingredients (APIs), such as the antibiotic Cephalexin.[1][2] The introduction of deuterium into a drug molecule is a powerful technique used in drug discovery and development for several reasons:

-

Metabolic Studies: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS) for pharmacokinetic studies.

-

Mechanistic Elucidation: Isotopic labeling can help in understanding reaction mechanisms and metabolic pathways.[3]

-

Improving Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "Kinetic Isotope Effect" can slow down metabolism at specific sites in a molecule, potentially improving a drug's pharmacokinetic profile.[1][4]

Given these applications, Ethyl Benzoylformate-d5 is a valuable reagent for synthesizing the stable-labeled APIs required for absorption, distribution, metabolism, and excretion (ADME) studies.

The Critical Importance of Solubility Data

A thorough understanding of a compound's solubility is fundamental to its application in synthesis and formulation.[5] For a synthetic intermediate like Ethyl Benzoylformate-d5, solubility data is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure a homogeneous reaction medium, which can directly impact reaction kinetics, yield, and purity.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic purification steps.

-

Handling and Storage: Ensuring stable and safe storage conditions.

Physicochemical Properties of Ethyl Benzoylformate-d5

Impact of Deuteration on Physical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight. While this can lead to minor changes in physical properties such as density, boiling point, and potentially solubility, these effects are generally not substantial.[1] The fundamental polarity and the types of intermolecular forces the molecule can engage in remain largely unchanged. Therefore, the solubility behavior of Ethyl Benzoylformate-d5 is expected to closely mirror that of its non-deuterated counterpart.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl Benzoylformate-d5 and its non-deuterated analog, Ethyl Benzoylformate.

| Property | Ethyl Benzoylformate-d5 | Ethyl Benzoylformate (non-deuterated) | Reference(s) |

| CAS Number | 1025892-26-5 | 1603-79-8 | [1][2] |

| Molecular Formula | C₁₀H₅D₅O₃ | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 183.22 g/mol | 178.18 g/mol | [1][2] |

| Appearance | Light Yellow Oil | Clear to pale yellow liquid | [2][5] |

| Boiling Point | Not specified | ~138-139 °C @ 18 mmHg | [6] |

| Density | Not specified | ~1.122 g/mL at 25 °C | [6] |

| Water Solubility | Not specified | 1143 mg/L @ 25 °C | [6][7][8] |

Principles of Solubility in Organic Solvents

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. Ethyl Benzoylformate-d5 possesses a moderately polar ester group and a non-polar phenyl group, giving it a mixed character.

Role of Polarity, Hydrogen Bonding, and van der Waals Forces

-

Polarity: The presence of the ester and ketone functionalities makes the molecule polar. It will therefore be more soluble in polar solvents than in non-polar solvents.

-

Hydrogen Bonding: Ethyl Benzoylformate-d5 can act as a hydrogen bond acceptor at its oxygen atoms but cannot act as a hydrogen bond donor. This means it will dissolve in protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

-

van der Waals Forces: The phenyl ring contributes to London dispersion forces, allowing for some solubility in non-polar aromatic solvents like toluene.

Predictive Framework for Ethyl Benzoylformate-d5

Based on its structure, we can predict that Ethyl Benzoylformate-d5 will be highly soluble in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in highly non-polar solvents like hexane.

Solubility Profile of Ethyl Benzoylformate-d5

While comprehensive quantitative data for Ethyl Benzoylformate-d5 is not widely published, we can consolidate known data and provide a predictive analysis for common laboratory solvents.

Quantitative Solubility Data

The following table presents the available quantitative solubility data for the non-deuterated analog, which is expected to be a very close approximation for the d5-labeled compound.

| Solvent | Type | Solubility (at 25 °C) | Reference(s) |

| Water | Polar Protic | 1.143 g/L (1143 mg/L) | [6][7][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (50 g/L) | [2] |

Qualitative and Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile in a range of common organic solvents, based on the chemical structure and the principles outlined in Section 3.0. These predictions should be confirmed experimentally for precise applications.

| Solvent | Type | Predicted Solubility | Justification |

| Methanol/Ethanol | Polar Protic | High | Polar nature and ability to accept hydrogen bonds. |

| Acetone | Polar Aprotic | High | Similar polarity and dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | High | Structurally similar (ester functionality). |

| Dichloromethane | Polar Aprotic | High | Good solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | High | Effective solvent for moderately polar compounds.[8] |

| Toluene | Non-polar (Aromatic) | Medium | π-π stacking interactions with the phenyl ring. |

| Hexane/Heptane | Non-polar (Aliphatic) | Low | Significant mismatch in polarity. |

Experimental Protocol for Solubility Determination

Introduction to the Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5] The method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound in the supernatant.

Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl phenylglyoxylate | Lipid | TargetMol [targetmol.com]

- 3. synmr.in [synmr.in]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 7. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 8. Ethyl phenylglyoxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Application of Ethyl Benzoylformate-d5

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the strategic incorporation of stable isotopes, such as deuterium, into molecular scaffolds represents a critical tool for elucidating metabolic pathways and enhancing pharmacokinetic profiles. Ethyl Benzoylformate-d5, a deuterated analogue of Ethyl Benzoylformate, serves as a key intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Cephalexin.[1][2] While the substitution of hydrogen with deuterium is often associated with a favorable alteration of a molecule's metabolic fate due to the kinetic isotope effect, it necessitates a nuanced approach to laboratory handling and safety. This in-depth technical guide provides a comprehensive framework for the safe and effective utilization of Ethyl Benzoylformate-d5, drawing upon established safety protocols for its non-deuterated counterpart and the specialized handling requirements of deuterated compounds.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its safe and effective use in a research setting.

| Property | Value | Source |

| Chemical Name | Ethyl Benzoylformate-d5 | [1] |

| Synonyms | α-Oxo-benzeneacetic-d5 Acid Ethyl Ester, Phenyl-glyoxylic-d5 Acid Ethyl Ester | [1] |

| CAS Number | 1025892-26-5 | [1][3] |

| Molecular Formula | C10H5D5O3 | [1][3] |

| Molecular Weight | 183.22 g/mol | [1][3] |

| Appearance | Light Yellow Oil | [1] |

| Boiling Point (non-deuterated) | 138 - 139 °C @ 18 mmHg | [4][5] |

| Flash Point (non-deuterated) | > 113 °C | [4][5] |

| Density (non-deuterated) | 1.122 g/mL at 25 °C | [5] |

| Solubility (non-deuterated) | Soluble in water (1143 mg/L @ 25°C) | [6] |

It is imperative to note that while the toxicological properties of Ethyl Benzoylformate-d5 have not been fully investigated, the Safety Data Sheet (SDS) for its non-deuterated analogue, Ethyl Benzoylformate (CAS 1603-79-8), generally does not classify it as a hazardous substance.[4][7] However, a cautious and informed approach is always warranted when handling any chemical compound, particularly one with limited specific safety data.

Hazard Identification and Risk Mitigation

While the non-deuterated form of Ethyl Benzoylformate is not classified as hazardous under standard regulations, prudent laboratory practice dictates a thorough assessment of potential risks. The primary considerations for Ethyl Benzoylformate-d5 revolve around its chemical reactivity and the general principles of handling deuterated compounds.

Key Potential Hazards:

-

Moisture Sensitivity: The non-deuterated analogue is known to be moisture sensitive.[5][8] This is a critical consideration for Ethyl Benzoylformate-d5, as exposure to moisture can lead to hydrolysis and, more importantly, isotopic dilution through hydrogen-deuterium (H/D) exchange, compromising the integrity of the labeled compound.[9][10]

-

Incompatibility with Strong Oxidizing Agents and Bases: Contact with strong oxidizing agents or strong bases should be avoided, as this can lead to vigorous and potentially hazardous reactions.[5][8]

-

Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous products such as carbon monoxide and carbon dioxide.[5][8]

Risk Mitigation Strategies:

-

Inert Atmosphere Handling: To prevent isotopic dilution and degradation due to moisture, it is crucial to handle Ethyl Benzoylformate-d5 under an inert atmosphere, such as dry nitrogen or argon.[9][11][12]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is essential. This includes:

-

Ventilation: All handling should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is recommended.[13][14]

Safe Handling and Storage Protocols

The integrity and stability of Ethyl Benzoylformate-d5 are contingent upon strict adherence to appropriate handling and storage procedures.

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of Ethyl Benzoylformate-d5.

Step-by-Step Handling Protocol:

-

Acclimatization: Before opening, allow the container of Ethyl Benzoylformate-d5 to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.[15]

-

Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere such as a glovebox or a fume hood purged with nitrogen or argon.[9][11][12]

-

Dispensing: Use clean, dry glassware and utensils for transferring the liquid.

-

Sealing: After dispensing, tightly reseal the container to prevent exposure to air and moisture.[10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

Storage Recommendations:

-

Temperature: Store in a refrigerator at 2-8°C.[1]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8][14]

-

Protection: Protect from moisture and incompatible materials.[5][8]

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. The following recommendations are based on the SDS for the non-deuterated analogue, Ethyl Benzoylformate.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][13][16] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][13] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][13][16] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[8][13] |

Spill Management:

In case of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel, vermiculite) and place it in a suitable, closed container for disposal.[13] Ensure adequate ventilation and prevent the spill from entering drains.

Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Characterization: Dispose of unused Ethyl Benzoylformate-d5 and any contaminated materials in accordance with federal, state, and local environmental regulations.

-

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[9]

Conclusion

Ethyl Benzoylformate-d5 is a valuable tool in pharmaceutical research, enabling detailed metabolic and pharmacokinetic studies. While its deuterated nature does not inherently confer high toxicity, it demands a specialized set of handling and storage protocols to maintain its isotopic purity and ensure laboratory safety. By integrating the established safety data of its non-deuterated analogue with the specific requirements for handling deuterated compounds, researchers can confidently and safely leverage the unique properties of Ethyl Benzoylformate-d5 in their pursuit of novel therapeutic agents.

References

- BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR.

- BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.

- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Ethyl benzoylformate.

- Spectrum Chemical. (2015, January 19). safety data sheet - Methyl Benzoylformate.

- ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl benzoylformate.

- LGC Standards. (n.d.). Ethyl Benzoylformate-d5.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl benzoylformate.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl Benzoylformate, 99%.

- ChemicalBook. (2025, December 29). Ethyl benzoylformate.

- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Ethyl benzoylformate.

- National Institutes of Health. (n.d.). Ethyl benzoylformate. PubChem.

- Matrix Scientific. (n.d.). Ethyl benzoylformate.

- TCI Chemicals. (2025, January 16). SAFETY DATA SHEET - Ethyl Benzoylformate.

- Pharmaffiliates. (n.d.). Ethyl Benzoylformate-d5.

- Santa Cruz Biotechnology. (n.d.). Ethyl benzoylformate.

- LGC Standards. (n.d.). Ethyl Benzoylformate-d5.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl Benzoylformate-d5 | LGC Standards [lgcstandards.com]

- 3. Ethyl Benzoylformate-d5 | LGC Standards [lgcstandards.com]

- 4. fishersci.de [fishersci.de]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.se [fishersci.se]

- 9. benchchem.com [benchchem.com]

- 10. myuchem.com [myuchem.com]

- 11. labinsights.nl [labinsights.nl]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Metabolic Pathway of Ethyl Benzoylformate in Cancer Research

Introduction: Unraveling the Metabolic Fate of Ethyl Benzoylformate in Oncology

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy, presenting a landscape of vulnerabilities for therapeutic intervention.[1][2] Ethyl benzoylformate, also known as ethyl phenylglyoxylate, has been identified as a metabolite in the context of cancer metabolism.[3][4] This guide provides a comprehensive technical overview of the metabolic pathway of ethyl benzoylformate, offering a scientific rationale for its investigation in cancer research and drug development. We will delve into the enzymatic processes governing its transformation, its potential impact on critical cancer-related metabolic nodes, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel metabolic targets in oncology.

Part 1: The Metabolic Cascade of Ethyl Benzoylformate

The metabolism of ethyl benzoylformate in a biological system is hypothesized to occur in a two-step enzymatic cascade. This pathway involves an initial hydrolysis followed by a decarboxylation reaction, yielding metabolites that can potentially interface with central carbon metabolism in cancer cells.

Step 1: Hydrolysis by Carboxylesterases (CES)

The primary metabolic event is the hydrolysis of the ester bond in ethyl benzoylformate. This reaction is predominantly catalyzed by carboxylesterases (CES), a family of serine hydrolases.[5]

-

Reaction: Ethyl Benzoylformate + H₂O → Benzoylformate (Phenylglyoxylic Acid) + Ethanol

-

Enzymatic Family: Carboxylesterases (EC 3.1.1.1) are ubiquitously expressed in human tissues and are often found to have altered expression levels in various cancers.[6][7] Notably, human carboxylesterase 2 (CES2) has been implicated in the activation of anticancer prodrugs like irinotecan and is frequently expressed in tumor tissues, including colorectal cancer.[3][6][7]

-

Significance in Cancer: The overexpression of certain CES isoforms in tumors makes this initial metabolic step a potentially selective event within the tumor microenvironment. This selectivity could be harnessed for the targeted release of a metabolically active compound.

Diagram of the Proposed Metabolic Pathway of Ethyl Benzoylformate

Workflow for assessing the cytotoxic and apoptotic effects of ethyl benzoylformate.

Carboxylesterase Activity Assay

To confirm the initial hydrolysis step, the activity of carboxylesterases in cell lysates can be measured.

Protocol: Fluorometric Carboxylesterase Activity Assay [8][9]

-

Cell Lysate Preparation: Homogenize cancer cells in CES Assay Buffer on ice. Centrifuge to collect the supernatant.

-

Reaction Setup: In a 96-well black plate, add cell lysate to the sample wells.

-

Reaction Initiation: Add a fluorogenic CES substrate (e.g., a proprietary substrate from a commercial kit) to all wells.

-

Kinetic Measurement: Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for 1 hour.

-

Data Analysis: Calculate the CES activity based on a standard curve.

Intracellular Metabolite Extraction and LC-MS Analysis

To identify and quantify the metabolites of ethyl benzoylformate and assess its impact on the broader metabolome, a robust metabolite extraction and analysis protocol is essential. [10][11] Protocol: Metabolite Extraction and LC-MS/MS Analysis [12][13]

-

Cell Culture and Treatment: Culture cancer cells and treat them with ethyl benzoylformate for a defined period.

-

Metabolism Quenching: Rapidly aspirate the media and add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells on dry ice to quench metabolic activity.

-

Cell Scraping and Collection: Scrape the cells in the extraction solvent and collect the lysate.

-

Extraction: Vortex the lysate and centrifuge at high speed to pellet the cell debris.

-

Sample Preparation: Collect the supernatant containing the metabolites and store at -80°C until analysis.

-

LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Use appropriate chromatographic methods (e.g., reverse-phase or HILIC) to separate the metabolites.

-

Data Analysis: Identify and quantify ethyl benzoylformate and its predicted metabolites (benzoylformate, benzaldehyde) by comparing their retention times and mass spectra to authentic standards. Analyze changes in other key metabolites in central carbon metabolism.

Table 1: Key Metabolites for LC-MS/MS Analysis

| Metabolite | Predicted m/z (M-H)⁻ | Rationale |

| Ethyl Benzoylformate | 177.0557 | Parent Compound |

| Benzoylformate | 149.0244 | Hydrolysis Product |

| Pyruvate | 87.0088 | Key Glycolytic Metabolite |

| Lactate | 89.0244 | Indicator of Glycolysis |

| Acetyl-CoA | 808.1361 | Product of PDH |

| Citrate | 191.0197 | TCA Cycle Intermediate |

Metabolic Flux Analysis (MFA)

To quantify the impact of ethyl benzoylformate on metabolic pathway dynamics, stable isotope tracing coupled with metabolic flux analysis (MFA) is the gold standard. [4][14][15] Protocol: ¹³C-Glucose Metabolic Flux Analysis

-

Cell Culture: Culture cancer cells in media containing ¹³C-labeled glucose.

-

Compound Treatment: Treat the cells with ethyl benzoylformate.

-

Metabolite Extraction: Perform metabolite extraction as described in section 3.4.

-

LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites in glycolysis and the TCA cycle.

-

Flux Calculation: Use computational modeling to calculate the metabolic fluxes through these pathways.

Part 4: Conclusion and Future Directions

This technical guide has outlined the proposed metabolic pathway of ethyl benzoylformate in the context of cancer research. The central hypothesis is that ethyl benzoylformate is a prodrug that, upon hydrolysis by tumor-associated carboxylesterases, releases benzoylformate, which may then modulate cancer cell metabolism through interaction with the pyruvate dehydrogenase complex. The provided experimental protocols offer a roadmap for testing this hypothesis and elucidating the downstream consequences of this metabolic intervention.

Future research should focus on:

-

Identifying the specific human carboxylesterase isoforms responsible for ethyl benzoylformate hydrolysis.

-

Conclusively determining the interaction of benzoylformate with the PDH complex and its kinetic parameters.

-

Investigating the metabolic fate and biological activity of benzaldehyde in cancer cells.

-

Exploring the therapeutic potential of ethyl benzoylformate in preclinical cancer models.

By systematically dissecting the metabolic pathway of ethyl benzoylformate and its impact on cancer cell biology, we can potentially uncover novel therapeutic strategies that exploit the unique metabolic landscape of tumors.

References

-

Roshni Jaffery, Ningbo Zheng, Jiakai Hou, Ashley Guerrero, Si Chen, Chunyu Xu, Nicholas A. Egan, Ritu. Bohat. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

- Selective detection of carboxylesterase 2 activity in cancer cells using an activity-based chemiluminescent probe. (2022). RSC Publishing.

- Absolute quantitation of intracellular metabolite concentrations by an isotope r

- Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines. Benchchem.

- Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan1. (2002). AACR Journals.

- Cytotoxicity Assay Protocol. protocols.io.

- Effect of Cellular Location of Human Carboxylesterase 2 on CPT-11 Hydrolysis and Anticancer Activity. (2015). Semantic Scholar.

- Studying metabolic flux adaptations in cancer through integrated experimental-comput

- Carboxylesterases Expressed in Human Colon Tumor Tissue and Their Role in CPT-11 Hydrolysis. (2003). AACR Journals.

- A guide to 13C metabolic flux analysis for the cancer biologist. (2018). PubMed.

- (PDF) Cytotoxicity Assay Protocol v1.

- Secreted and tumour targeted human carboxylesterase for activ

- A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.

- Mechanistic and Structural Insight to an Evolved Benzoylformate Decarboxylase with Enhanced Pyruvate Decarboxylase Activity. (2016). MDPI.

- Guide to cell extraction, sample normalisation and sample submission for metabolomics.

- Metabolic Flux Analysis in Mammalian Cells.

- Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314). Abcam.

- Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D

- A step-by-step guide to performing cancer metabolism research using custom-made media.

- Enzyme Activity Measurement for Carboxylesterase.

- Automating Metabolic Flux Analysis Workflows in Cancer Research. (2018).

- Effect of ethyl benzoylformate concentration on enzyme activity.

- Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphon

- Experimental and In Silico Approaches to Study Carboxylesterase Substr

- Determination of the Intracellular Concentrations of Metabolites in Escherichia coli Collected during the Exponential and St

- Benzoylformate decarboxylase.

- Measurement of Carboxylesterase (CES) Activities | Request PDF.

- Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. PMC.

- Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2019).

- LC-MS analysis of intracellular metabolites. A. Total ion chromatogram...

- Benzoylform

- Purification and crystallization of benzoylformate decarboxylase.

- The possible role of methylglyoxal metabolism in cancer. PMC.

- Ethyl phenylglyoxylate (Ethyl benzoylformate) | Synthetic Reagent. MedchemExpress.com.

- The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches.

- Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Prolifer

- Ethyl Benzoylform

- Ethyl benzoylform

- Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis. PMC.

- Dysregulated Metabolism in Cancer. (2022). Biomedical Research and Therapy.

- Pyruvate dehydrogenase complex – Knowledge and References. Taylor & Francis.

- Novel Agents Aimed at Disrupting Cancer Metabolism Gain Ground | OncLive. (2019). OncLive.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA.

Sources

- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 2. onclive.com [onclive.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. content.abcam.com [content.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 12. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 13. jianhaidulab.com [jianhaidulab.com]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]

Technical Guide: Ethyl Benzoylformate Isotopologues (d5 vs. d10)

The following technical guide details the structural, analytical, and application-based differences between Ethyl Benzoylformate-d5 and its fully deuterated analog, d10.

Abstract

This guide provides a comparative analysis of Ethyl Benzoylformate-d5 (ring-labeled) and Ethyl Benzoylformate-d10 (fully labeled) for use as internal standards (IS) in LC-MS/MS bioanalysis. While the d5 isotopologue is the industry standard for quantification, the d10 variant offers distinct advantages in complex matrices where precursor ion interference is a limiting factor. This document dissects their fragmentation pathways, chromatographic behavior, and suitability for regulated drug development workflows.

Structural & Physicochemical Characterization

Ethyl Benzoylformate (Ethyl phenylglyoxylate) is an

Chemical Identity[1][2]

| Property | Native (d0) | Isotope-d5 (Standard) | Isotope-d10 (High-Mass) |

| Formula | |||

| MW (Da) | 178.19 | 183.22 | 188.25 |

| Label Site | None | Phenyl Ring ( | Phenyl Ring ( |

| CAS | 1603-79-8 | 1025892-26-5 | N/A (Custom Synthesis) |

| Structure | Ph-CO-CO-OEt |

Deuteration Logic

-

d5 (Ring-Labeled): Synthesized from deuterated benzene (

). The ethyl group remains unlabeled ( -

d10 (Fully Labeled): Requires both a deuterated phenyl precursor and deuterated ethanol (

) for esterification. This variant is typically a custom synthesis product used when the M+5 channel has high background noise.

Mass Spectrometry: Fragmentation & Transitions

The selection between d5 and d10 is primarily driven by the Multiple Reaction Monitoring (MRM) transitions. Understanding the fragmentation pathway is critical because both isotopes yield the same primary product ion, a fact that often surprises researchers.

Fragmentation Pathway (ESI+)

The primary fragmentation of

-

Pathway A (Primary): Loss of the carbethoxy group (

) -

Pathway B (Secondary): Loss of the ethoxy group (

) -

Pathway C (Tertiary): Loss of the ethyl group (

)

MRM Transition Comparison

| Isotope | Precursor Ion (Q1) | Product Ion (Q3) - Primary | Product Ion (Q3) - Secondary | Technical Insight |

| d5 | 183.2 ( | 110.1 ( | 82.1 ( | Q3 retains the label. Ethyl group is lost as neutral. |

| d10 | 188.2 ( | 110.1 ( | 82.1 ( | Critical: Q3 is identical to d5. The extra +5 Da (on ethyl) is lost in the neutral fragment. |

Key Takeaway: If your method monitors the transition to the benzoyl cation (m/z 110), d10 offers no selectivity advantage in Q3 . It only shifts Q1.

Figure 1: Fragmentation pathway showing that both d5 and d10 converge on the same primary product ions (Benzoyl-d5 and Phenyl-d5) because the ethyl group is lost as a neutral fragment.

Chromatographic Isotope Effect[3]

A common misconception is that isotopologues co-elute perfectly. In high-resolution chromatography, deuterium substitution changes the lipophilicity and

The "Deuterium Shift"

Deuterium (

-

Mechanism: The C-D bond is shorter than the C-H bond, reducing the molar volume and van der Waals interactions with the C18 stationary phase.

-

Result: Deuterated isotopologues elute earlier than the native analyte.

Impact on Integration

-

d5: Minimal shift (typically < 0.05 min). Often negligible.[1]

-

d10: Significant shift (can be > 0.1 - 0.2 min).

-

Risk: If the d10 peak separates too much from the native peak, it may no longer experience the exact same matrix suppression/enhancement at the electrospray source. This defeats the purpose of an internal standard.

-

Figure 2: Theoretical retention time shift. d10 exhibits a stronger 'inverse isotope effect', eluting earlier than the native compound.

Experimental Protocols

Internal Standard Selection Algorithm

Use this logic to decide between d5 and d10 for your assay.

-

Perform Q1 Scan of Matrix Blank: Inject a blank matrix sample (plasma/urine) and scan for masses at 183 (d5) and 188 (d10).

-

Check Interference:

-

If m/z 183 has high background (common in biologicals due to breakdown products), switch to d10 .

-

If m/z 183 is clean, use d5 (cheaper, better co-elution).

-

-

Check Fragmentation:

-

If your method must monitor the ethyl group retention (rare), you must use d10.

-

Preparation of Stock Solutions

Note: Deuterated standards are often supplied as oils or low-melting solids.

-

Weighing: Weigh ~10 mg of Ethyl Benzoylformate-d5 into a 10 mL volumetric flask.

-

Critical: Do not use plastic weighing boats; the ester can leach plasticizers. Use glass.

-

-

Solvent: Dissolve in Acetonitrile (ACN) . Do not use Methanol (MeOH).[2]

-

Reason: Transesterification. In the presence of trace acid/base, the ethyl ester can swap with the methyl solvent, converting Ethyl Benzoylformate to Methyl Benzoylformate.

-

-

Storage: Store at -20°C. Stability is generally 12 months.

Mass Spec Tuning (Sciex/Waters)

-

Ionization: ESI Positive Mode.

-

Source Temp: 450°C (Ester is semi-volatile; do not overheat).

-

Declustering Potential (DP): Medium (50-70 V). High DP can cause in-source fragmentation of the labile ester bond.

-

Collision Energy (CE):

-

Transition 183

110 (Quant): ~20-25 eV. -

Transition 183

82 (Qual): ~35-40 eV.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link]

-

University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Drug Development. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of Ethyl Benzoylformate-d5

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectrum analysis of Ethyl Benzoylformate-d5, a critical isotopically labeled compound in pharmaceutical research and metabolic studies. This document moves beyond a simple recitation of protocols to deliver field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of analyzing a deuterated analyte, detail self-validating experimental workflows, and present a complete analysis of the expected ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR techniques for the structural elucidation and purity assessment of isotopically labeled molecules.

Introduction: The Significance of Ethyl Benzoylformate-d5

Ethyl Benzoylformate-d5 is the deuterated analog of Ethyl Benzoylformate, where the five protons of the phenyl ring are replaced with deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in a variety of scientific applications, most notably as an internal standard in quantitative mass spectrometry assays and as a tracer in metabolic pathway studies.[2] The presence of deuterium alters the molecule's mass without significantly changing its chemical properties, allowing it to be distinguished from its non-labeled counterpart.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity, assessing the isotopic purity, and determining the concentration of Ethyl Benzoylformate-d5. The strategic replacement of hydrogen with deuterium results in a simplified ¹H NMR spectrum, a phenomenon that is central to its analysis.[3][4] This guide will provide the necessary expertise to leverage NMR spectroscopy for a thorough and accurate characterization of this important compound.

Core Principles: The Effect of Deuteration on NMR Spectra

Understanding the influence of deuterium (²H or D) is fundamental to interpreting the NMR spectra of labeled compounds.

-

¹H NMR Spectroscopy : Deuterium has a nuclear spin (I=1) different from that of a proton (¹H, I=½).[3] Consequently, deuterium nuclei are not detected in a standard ¹H NMR experiment.[5] This results in the "disappearance" of signals corresponding to the deuterated positions. For Ethyl Benzoylformate-d5, this means the complex multiplet pattern of the benzoyl ring protons is absent, simplifying the spectrum significantly.[3][4]

-

¹³C NMR Spectroscopy : While deuterium is "silent" in ¹H NMR, it couples to adjacent ¹³C nuclei. This C-D coupling causes the signals of deuterated carbons to appear as multiplets (typically triplets, as I=1 for D). Furthermore, deuterium can cause a small upfield shift (isotope effect) on the ¹³C resonance to which it is attached and, to a lesser extent, on neighboring carbons.[6][7]

Experimental Design and Protocol

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[8]

Workflow for NMR Analysis

The following diagram outlines a robust workflow for the analysis of Ethyl Benzoylformate-d5.

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Sample Preparation Protocol

This protocol ensures a homogenous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[8]

-

Weighing the Sample : Accurately weigh approximately 5-25 mg of Ethyl Benzoylformate-d5 into a clean, dry vial.[9] For quantitative NMR (qNMR), a calibrated microbalance is required, and the exact weight must be recorded to 0.01 mg accuracy.[10]

-

Solvent Selection : Chloroform-d (CDCl₃) is an excellent choice as it readily dissolves the analyte and its residual proton peak at 7.26 ppm serves as a convenient chemical shift reference.[8][11] Use 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[12][13]

-

Dissolution : Add the deuterated solvent to the vial and gently vortex or swirl to ensure the sample is completely dissolved.[12] Incomplete dissolution will lead to poor spectral resolution.[8]

-

Filtration and Transfer : To remove any suspended particles, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[13] Avoid using cotton wool, as solvents can leach impurities from it.

-

Capping and Labeling : Cap the NMR tube securely and label it clearly.[13] Parafilm can be used for long-term storage but is generally not necessary for immediate analysis.

Data Acquisition Parameters

The choice of acquisition parameters is critical for obtaining high-quality data, especially for quantitative applications.[14][15]

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale & Expert Insight |

| Pulse Angle | 30-90° | 30-45° | A 90° pulse provides maximum signal but requires a longer relaxation delay.[14] For routine qualitative spectra, a 30° pulse is often sufficient and allows for faster acquisition. For quantitative analysis, a calibrated 90° pulse is recommended.[16][17] |

| Relaxation Delay (d1) | 1-5 s | 2-10 s | This delay allows magnetization to return to equilibrium. It should be at least 5 times the longest T₁ relaxation time of any nucleus of interest for accurate integration.[17] Quaternary carbons in ¹³C NMR have particularly long T₁ values, necessitating a longer delay. |

| Acquisition Time (at) | 2-4 s | 1-2 s | A longer acquisition time provides better digital resolution, which is crucial for resolving fine coupling patterns. |

| Number of Scans (ns) | 8-16 | 128-1024+ | Due to the low natural abundance (1.1%) of ¹³C, significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[18][19] |

Spectral Interpretation and Analysis

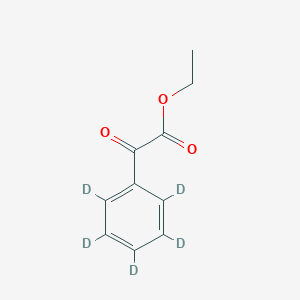

Molecular Structure of Ethyl Benzoylformate-d5

Caption: Structure of Ethyl Benzoylformate-d5 showing deuterated positions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is simplified to only show signals from the ethyl group protons, as the five aromatic protons have been replaced by deuterium.[3]

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Partner(s) |

| -O-CH₂ -CH₃ | ~4.45 | Quartet (q) | 2H | -CH₃ |

| -O-CH₂-CH₃ | ~1.47 | Triplet (t) | 3H | -CH₂- |

-

Causality : The quartet at ~4.45 ppm is due to the methylene (-CH₂) protons being adjacent to the three methyl (-CH₃) protons (n+1 rule, 3+1=4).[20][21] Conversely, the triplet at ~1.47 ppm arises from the methyl protons being adjacent to the two methylene protons (n+1 rule, 2+1=3).[20][22] The downfield shift of the methylene protons is caused by the deshielding effect of the adjacent oxygen atom.[21] The expected chemical shifts are based on data for the non-deuterated analogue, Ethyl Benzoylformate.[23]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon signals. The carbons of the d5-phenyl ring will be affected by C-D coupling.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (Coupled) | Notes |

| C =O (Ketone) | ~185-195 | Singlet (s) | Quaternary carbon, typically a sharp signal. |

| C =O (Ester) | ~160-165 | Singlet (s) | Quaternary carbon, deshielded by two oxygen atoms. |

| C -ipso (Aromatic) | ~130-135 | Singlet (s) | Quaternary carbon attached to the carbonyl group. |

| C -para (Aromatic) | ~130-135 | Triplet (t) | Coupled to one deuterium atom. |

| C -ortho (Aromatic) | ~128-130 | Triplet (t) | Coupled to one deuterium atom each. |

| C -meta (Aromatic) | ~128-130 | Triplet (t) | Coupled to one deuterium atom each. |

| -O-CH₂ -CH₃ | ~60-65 | Singlet (s) | Deshielded by the ester oxygen. |

| -O-CH₂-CH₃ | ~13-15 | Singlet (s) | Typical aliphatic methyl signal. |

-

Expert Insight : In a standard proton-decoupled ¹³C spectrum, the C-D coupling may not be fully resolved and could manifest as broadened signals or multiplets for the aromatic carbons. The one-bond C-D coupling constants are typically around 20-30 Hz.[19] Advanced techniques like gated decoupling can be used to observe these couplings more clearly.[18]

Advanced Techniques and Purity Assessment

2D NMR Spectroscopy

For unambiguous assignment, 2D NMR experiments can be invaluable.

-

COSY (Correlation Spectroscopy) : This experiment would show a cross-peak between the -CH₂- quartet and the -CH₃ triplet, confirming their connectivity within the ethyl group.[24][25][26]

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals.[25][27] It would show a cross-peak connecting the proton signal at ~4.45 ppm to the carbon signal at ~60-65 ppm (-CH₂-), and another connecting the proton signal at ~1.47 ppm to the carbon signal at ~13-15 ppm (-CH₃).

Purity and Quantification (qNMR)

Quantitative NMR (qNMR) can be used to determine the absolute purity of Ethyl Benzoylformate-d5.[16]

-

Protocol : A certified internal standard of known purity and weight (e.g., maleic acid, DSS) is added to a precisely weighed sample of the analyte.[16][17]

-

Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal (e.g., the -CH₂- quartet) to the integral of a signal from the internal standard. The molar ratio, number of protons per signal, and molecular weights of both compounds are factored into the calculation.[10]

-

Isotopic Enrichment : The absence of signals in the aromatic region of the ¹H NMR spectrum (typically 7.5-8.0 ppm) is a direct indicator of high isotopic enrichment.[23] Any residual proton signals in this region can be integrated relative to the ethyl group signals to quantify the percentage of non-deuterated impurity.

Conclusion

The NMR analysis of Ethyl Benzoylformate-d5 is a powerful application of fundamental spectroscopic principles. The strategic use of deuterium labeling greatly simplifies the ¹H NMR spectrum, allowing for straightforward confirmation of the ethyl moiety. Concurrently, ¹³C NMR provides a complete carbon fingerprint, with the effects of C-D coupling serving as confirmation of the deuterated positions. By following the robust protocols for sample preparation, data acquisition, and spectral interpretation outlined in this guide, researchers can confidently verify the structure, assess the isotopic enrichment, and determine the purity of this vital analytical standard, ensuring the integrity and reliability of their downstream applications in drug development and metabolic research.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Potsdam. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of St Andrews. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Filo. (2025, September 15). Effect of deuteration in nmr Shorts notes. Retrieved from [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Retrieved from [Link]

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Bentham Science Publishers. (2001, March 1). Application of the Deuterium Isotope Effect on NMR Chemical Shift to Study Proton Transfer Equilibrium. Retrieved from [Link]

-